molecular formula C24H18F4N2O2S B2489344 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 851412-31-2

2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2489344
CAS No.: 851412-31-2
M. Wt: 474.47
InChI Key: YTVLJLZSKLXWRG-UHFFFAOYSA-N
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Description

2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that features an indole core, a fluorophenyl group, and a trifluoromethoxyphenyl group. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound. The reaction conditions often involve the use of palladium catalysts and boron reagents .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds include other indole derivatives that exhibit diverse biological activities. Some examples are:

What sets 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide apart is its unique combination of functional groups, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F4N2O2S/c25-17-5-3-4-16(12-17)13-30-14-22(20-6-1-2-7-21(20)30)33-15-23(31)29-18-8-10-19(11-9-18)32-24(26,27)28/h1-12,14H,13,15H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVLJLZSKLXWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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